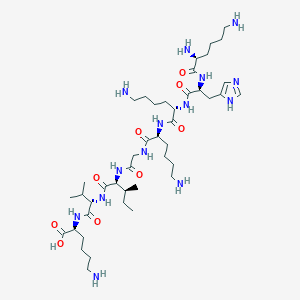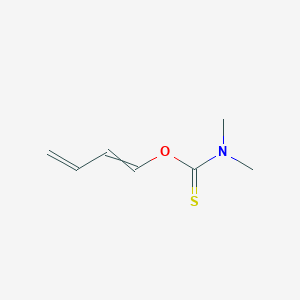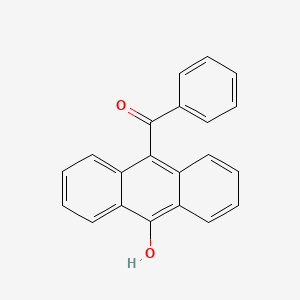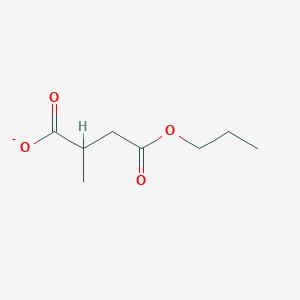![molecular formula C17H16F3N3 B14176673 9-Cyclopentyl-2-methyl-7-(trifluoromethyl)-9h-pyrimido[4,5-b]indole CAS No. 917896-18-5](/img/structure/B14176673.png)
9-Cyclopentyl-2-methyl-7-(trifluoromethyl)-9h-pyrimido[4,5-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Cyclopentyl-2-methyl-7-(trifluoromethyl)-9h-pyrimido[4,5-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole compounds are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and bioactive molecules. The trifluoromethyl group in this compound enhances its polarity, stability, and lipophilicity, making it a valuable entity in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cyclopentyl-2-methyl-7-(trifluoromethyl)-9h-pyrimido[4,5-b]indole can be achieved through several synthetic routes. One common method involves the trifluoromethylation of indoles using reagents such as CF3SO2Na under metal-free conditions . This method selectively introduces the trifluoromethyl group to the indole structure, resulting in the desired compound. The reaction conditions typically involve the use of radical intermediates and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The use of environmentally friendly and cost-effective reagents like CF3SO2Na is preferred to ensure scalability and sustainability. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-Cyclopentyl-2-methyl-7-(trifluoromethyl)-9h-pyrimido[4,5-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
9-Cyclopentyl-2-methyl-7-(trifluoromethyl)-9h-pyrimido[4,5-b]indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds and in cycloaddition reactions.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with enhanced stability and bioavailability.
Industry: Applied in the development of materials with improved properties, such as increased polarity and stability.
Mecanismo De Acción
The mechanism of action of 9-Cyclopentyl-2-methyl-7-(trifluoromethyl)-9h-pyrimido[4,5-b]indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various signaling pathways and enzymatic activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Trifluoromethylindole: Another indole derivative with a trifluoromethyl group, known for its biological activities and applications in organic synthesis.
Indole-3-carbinol: A naturally occurring indole derivative with potential anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) that contains an indole moiety and is used to reduce inflammation and pain.
Uniqueness
9-Cyclopentyl-2-methyl-7-(trifluoromethyl)-9h-pyrimido[4,5-b]indole is unique due to its specific structural features, including the cyclopentyl and trifluoromethyl groups. These features enhance its stability, lipophilicity, and potential biological activities, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
917896-18-5 |
|---|---|
Fórmula molecular |
C17H16F3N3 |
Peso molecular |
319.32 g/mol |
Nombre IUPAC |
9-cyclopentyl-2-methyl-7-(trifluoromethyl)pyrimido[4,5-b]indole |
InChI |
InChI=1S/C17H16F3N3/c1-10-21-9-14-13-7-6-11(17(18,19)20)8-15(13)23(16(14)22-10)12-4-2-3-5-12/h6-9,12H,2-5H2,1H3 |
Clave InChI |
ZZJMNJOARMIPBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C2C3=C(C=C(C=C3)C(F)(F)F)N(C2=N1)C4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14176592.png)
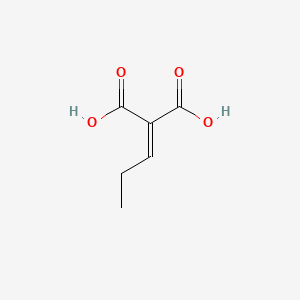
![9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B14176603.png)
![6-(3,4-Dimethoxyphenyl)-4-(methylsulfanyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14176619.png)
silane](/img/structure/B14176625.png)
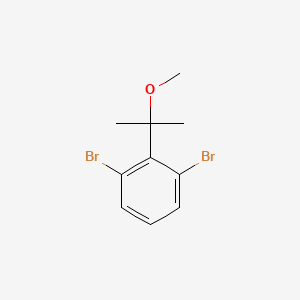
![(2-Fluoro-5-hydroxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14176627.png)

